REACTION_CXSMILES
|
C(NCCNCCNCC1C=CC=CC=1)C1C=CC=CC=1.CNCCNCCNC.[CH2:31]([N:38]1[CH:45]2[N:41]([CH2:42][CH2:43][N:44]2[CH2:46]C2C=CC=CC=2)[CH2:40][CH2:39]1)C1C=CC=CC=1>>[CH3:46][N:44]1[CH:45]2[N:41]([CH2:40][CH2:39][N:38]2[CH3:31])[CH2:42][CH2:43]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCNCCNCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCNCCNC
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,6-dibenzyl-1,4,6-triazabicyclo[3.3.0]octane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN2CCN(C12)CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN2CCN(C12)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |